Ethyl 2,2,2-trichloroacetimidate
Overview
Description
Ethyl 2,2,2-trichloroacetimidate is an organic compound with the molecular formula CCl3C(=NH)OC2H5. It is commonly used in chemical synthesis, particularly in the formation of esters. The compound is characterized by its high reactivity due to the presence of the trichloroacetimidate group, making it a valuable reagent in organic chemistry .
Scientific Research Applications
Ethyl 2,2,2-trichloroacetimidate is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Chemistry: Used as a reagent for esterification and amidation reactions.
Biology: Utilized in the modification of biomolecules, such as the formation of ester-linked conjugates.
Medicine: Investigated for its potential in drug synthesis and modification of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
Target of Action
The primary target of Ethyl 2,2,2-trichloroacetimidate is carboxylic acid substrates . The compound interacts with these substrates to facilitate the formation of esters .
Mode of Action
This compound acts as an effective reagent for the formation of esters . A deuterium labeling study indicated that a β-silyl carbocation intermediate is involved in the transformation .
Biochemical Pathways
The action of this compound primarily affects the ester formation pathway . The compound facilitates the formation of esters from carboxylic acid substrates, impacting downstream reactions that rely on these esters .
Pharmacokinetics
The compound’s effectiveness as a reagent suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties that allow it to interact efficiently with carboxylic acid substrates .
Result of Action
The primary molecular effect of this compound’s action is the formation of esters from carboxylic acid substrates . This can have various downstream cellular effects depending on the specific esters formed and their roles in cellular processes .
Action Environment
The action of this compound is influenced by the acidity of its environment . Specifically, the compound is able to promote ester formation without an additive because the carboxylic acid substrate is acidic enough to facilitate this process
Safety and Hazards
Ethyl 2,2,2-trichloroacetimidate is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, and using only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
Ethyl 2,2,2-trichloroacetimidate plays a significant role in biochemical reactions, particularly in the synthesis of esters. It interacts with carboxylic acids to form esters without the need for an exogenous promoter or catalyst. The interaction involves the formation of a β-silyl carbocation intermediate, which is stabilized by hyperconjugation from the nearby silicon-carbon bond . This compound is also known to interact with various nucleophiles, including nitrogen, sulfur, and oxygen nucleophiles .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable intermediates allows it to participate in reactions that modify cellular components, potentially leading to changes in cell function . Detailed studies on its specific effects on different cell types are limited.
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a β-silyl carbocation intermediate. This intermediate is formed through the protonation of the imidate, followed by the dissociation of trichloroacetamide . The β-silyl carbocation is highly stable due to hyperconjugation, allowing it to react with various nucleophiles. This mechanism enables the compound to act as an effective reagent in esterification reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade under prolonged exposure to heat or light . Long-term studies have shown that the compound maintains its reactivity over extended periods, although its efficiency in reactions may decrease slightly over time .
Metabolic Pathways
This compound is involved in metabolic pathways that include the formation of esters and other derivatives. The compound’s ability to form stable intermediates allows it to participate in various metabolic processes .
Transport and Distribution
It is known that the compound can interact with transporters and binding proteins that facilitate its movement within the cellular environment . Its localization and accumulation within specific cellular compartments may influence its activity and function .
Subcellular Localization
It is likely that the compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell may affect its reactivity and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,2,2-trichloroacetimidate can be synthesized through the reaction of trichloroacetonitrile with ethanol in the presence of a base such as sodium ethoxide. The reaction typically proceeds under mild conditions, yielding the desired imidate in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2,2-trichloroacetimidate primarily undergoes nucleophilic substitution reactions. It can react with various nucleophiles, including alcohols, amines, and thiols, to form corresponding esters, amides, and thioesters .
Common Reagents and Conditions:
Alcohols: React with this compound in the presence of a base to form esters.
Amines: React to form amides under mild conditions.
Thiols: React to form thioesters, often requiring a catalyst.
Major Products:
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Thioesters: Formed from the reaction with thiols.
Comparison with Similar Compounds
- Methyl 2,2,2-trichloroacetimidate
- Benzyl 2,2,2-trichloroacetimidate
- tert-Butyl 2,2,2-trichloroacetimidate
Comparison: this compound is unique due to its ethyl group, which provides different reactivity and solubility properties compared to its methyl, benzyl, and tert-butyl counterparts. The choice of imidate often depends on the specific requirements of the reaction, such as the desired product’s stability and the reaction conditions .
Properties
IUPAC Name |
ethyl 2,2,2-trichloroethanimidate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl3NO/c1-2-9-3(8)4(5,6)7/h8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSSZRPXOBWRQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408547 | |
Record name | Ethyl 2,2,2-trichloroacetimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23213-96-9 | |
Record name | Ethyl 2,2,2-trichloroacetimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2,2,2-trichloroacetimidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate facilitate esterification reactions without requiring additional catalysts?
A1: The research paper highlights that 2-(Trimethylsilyl)this compound effectively acts as a reagent for esterification reactions. Unlike traditional methods, it doesn't require external promoters or catalysts. This is because the carboxylic acid substrate itself possesses sufficient acidity to drive the esterification process forward without the need for any additives . This unique characteristic simplifies the reaction procedure and offers advantages in synthesizing 2-trimethylsilylethyl esters.
Q2: What is the mechanistic role of a β-silyl carbocation in esterification reactions involving 2-(Trimethylsilyl)this compound?
A2: The study employed deuterium labeling to investigate the reaction mechanism. The results indicate the formation of a β-silyl carbocation intermediate during the esterification process . This carbocation plays a crucial role in facilitating the reaction and ultimately leading to the formation of the desired 2-trimethylsilylethyl ester product.
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